1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a furan ring, and a dimethylsulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr synthesis for the formation of the furan ring, followed by coupling reactions to introduce the other functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxylic acid: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Uniqueness
1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan ring and the dimethylsulfamoyl phenyl group distinguishes it from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C18H21N3O5S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O5S/c1-20(2)27(24,25)16-7-5-14(6-8-16)21-12-13(10-17(21)22)18(23)19-11-15-4-3-9-26-15/h3-9,13H,10-12H2,1-2H3,(H,19,23) |
InChI Key |
VFUBCFKQPLCAJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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